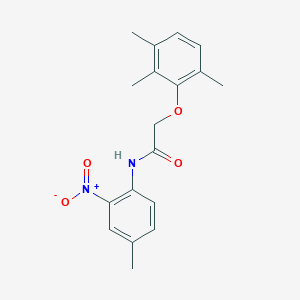![molecular formula C25H24N4O3S B255160 N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have a neuroprotective effect in Alzheimer's disease models. Additionally, the compound has been shown to have anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide in lab experiments is its high purity and yield. Additionally, the compound has shown promising results in various research applications. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research involving N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide. One direction is to investigate its potential use as a therapeutic agent in cancer and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and its effects on the central nervous system. Additionally, research could focus on optimizing the synthesis method to increase yield and purity of the compound.
Synthesemethoden
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide involves the reaction of 5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-amine with 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired compound. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide has various scientific research applications. It has been used in studies investigating the role of certain enzymes in various diseases, such as cancer and Alzheimer's disease. The compound has also been used in studies investigating the effect of certain drugs on the central nervous system.
Eigenschaften
Produktname |
N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide |
|---|---|
Molekularformel |
C25H24N4O3S |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H24N4O3S/c1-31-21-9-8-18(13-22(21)32-2)12-19(14-26)24(30)28-25-27-20-10-11-29(16-23(20)33-25)15-17-6-4-3-5-7-17/h3-9,12-13H,10-11,15-16H2,1-2H3,(H,27,28,30)/b19-12+ |
InChI-Schlüssel |
KKZLXPDVPANBEV-XDHOZWIPSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)







![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)